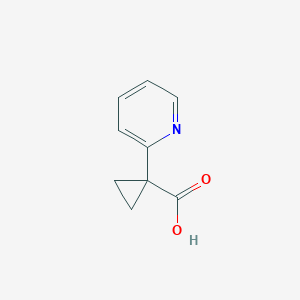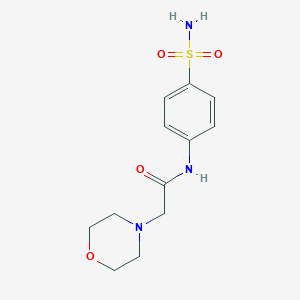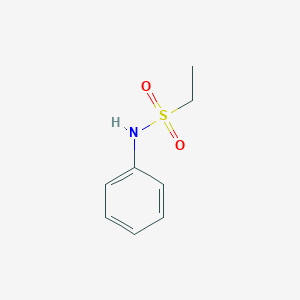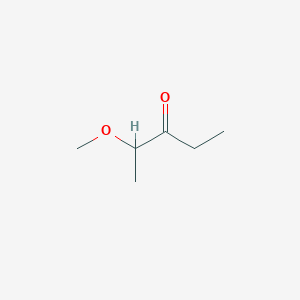
1,2-Bis(3-phenylthioureido)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-phenylthioureido)benzene, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTU is a symmetrical molecule with two thiourea groups attached to a benzene ring. The compound has been synthesized using various methods and has been studied for its potential applications in several fields.
Mechanism Of Action
The mechanism of action of 1,2-Bis(3-phenylthioureido)benzene as a protein kinase inhibitor involves the formation of a stable complex with the kinase domain of the protein. The formation of this complex prevents the substrate from binding to the kinase domain, thus inhibiting the activity of the protein kinase.
Biochemical And Physiological Effects
1,2-Bis(3-phenylthioureido)benzene has been shown to have a low toxicity profile and does not exhibit significant adverse effects on living organisms. In vitro studies have shown that 1,2-Bis(3-phenylthioureido)benzene can inhibit the growth of cancer cells and reduce inflammation. However, more studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,2-Bis(3-phenylthioureido)benzene is its ability to form stable complexes with metal ions and proteins. This property makes 1,2-Bis(3-phenylthioureido)benzene an attractive compound for use in various analytical and biochemical assays. However, the synthesis of 1,2-Bis(3-phenylthioureido)benzene can be challenging and requires specialized equipment and expertise. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research involving 1,2-Bis(3-phenylthioureido)benzene. One area of interest is the development of 1,2-Bis(3-phenylthioureido)benzene-based MOFs for gas storage and separation applications. Another area of interest is the optimization of the synthesis of 1,2-Bis(3-phenylthioureido)benzene to improve yield and reduce costs. Additionally, further studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo and to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation.
Synthesis Methods
The synthesis of 1,2-Bis(3-phenylthioureido)benzene involves the reaction of 1,2-diaminobenzene with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield 1,2-Bis(3-phenylthioureido)benzene. The yield of the reaction can be improved by optimizing reaction conditions such as temperature, time, and solvent.
Scientific Research Applications
1,2-Bis(3-phenylthioureido)benzene has been extensively studied for its potential applications in various fields such as material science, analytical chemistry, and biochemistry. In material science, 1,2-Bis(3-phenylthioureido)benzene has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that can be used for gas storage, separation, and catalysis. 1,2-Bis(3-phenylthioureido)benzene is an attractive building block for MOFs due to its symmetry and ability to form strong coordination bonds with metal ions.
In analytical chemistry, 1,2-Bis(3-phenylthioureido)benzene has been used as a chelating agent for the determination of metal ions in solution. 1,2-Bis(3-phenylthioureido)benzene forms a stable complex with metal ions such as copper, zinc, and nickel, which can be quantified using various analytical techniques such as UV-Vis spectroscopy and atomic absorption spectroscopy.
In biochemistry, 1,2-Bis(3-phenylthioureido)benzene has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling and are involved in several diseases such as cancer and inflammation. 1,2-Bis(3-phenylthioureido)benzene has been shown to inhibit the activity of protein kinases and has the potential to be developed as a therapeutic agent.
properties
CAS RN |
50521-79-4 |
|---|---|
Product Name |
1,2-Bis(3-phenylthioureido)benzene |
Molecular Formula |
C20H18N4S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-phenyl-3-[2-(phenylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
XJGJAGAYLOLLML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)